7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol
Beschreibung
Eigenschaften
IUPAC Name |
1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFYNSWNCDQADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CCO1)C=CC(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of the Nitro Precursor
- Nitration Reaction:
The precursor 7-nitro-3,4-dihydro-1H-benzo[c]oxaborinin-1-ol is synthesized by nitration of the parent benzoxaborinine compound. This is achieved by treating the starting benzoxaborinine with a nitrating mixture, typically concentrated nitric acid and sulfuric acid, under carefully controlled temperature conditions to ensure selective substitution at the 7-position on the aromatic ring.
This step requires precise control of reaction parameters to avoid over-nitration or decomposition of the boron heterocycle.
Reduction of Nitro to Amino Group
Catalytic Hydrogenation:
The nitro group in 7-nitro-3,4-dihydro-1H-benzo[c]oxaborinin-1-ol is reduced to an amino group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is favored for its mild reaction conditions and high selectivity, preserving the sensitive boron-containing ring structure.Alternative Reducing Agents:
Other reducing agents such as iron powder in acidic conditions or tin(II) chloride may also be employed, but catalytic hydrogenation remains the most commonly reported method due to cleaner reaction profiles.
Reaction Scheme Overview
Research Findings and Optimization
The nitration step requires optimization to balance regioselectivity and yield, as the boron heterocycle can be sensitive to harsh acidic conditions. Lower temperatures and shorter reaction times are preferred to minimize side reactions.
The catalytic hydrogenation step is efficient and typically proceeds to completion within hours under atmospheric or slightly elevated hydrogen pressure. The Pd/C catalyst loading and solvent choice (e.g., ethanol or methanol) influence the reaction rate and purity of the amino product.
Crystallographic and spectroscopic analyses confirm the integrity of the boron heterocyclic ring post-reduction, indicating that the synthetic route preserves the desired molecular architecture.
Comparative Notes on Related Compounds
The parent compound, 3,4-dihydro-benzo[c]oxaborinin-1-ol, serves as the starting scaffold for nitration.
The nitro derivative is an important intermediate that allows selective functionalization at the 7-position.
Other boron-containing heterocycles, such as benzoxaboroles, share similar synthetic challenges but differ in ring size and substitution patterns.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclic boronates using oxidizing agents like nitric acid.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions include cyclic boronates and other derivatives that retain the oxaborinin core structure .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol has been investigated for its potential therapeutic applications. Its structural similarity to other bioactive compounds suggests possible roles as:
- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties. The unique electronic characteristics of boron may enhance the efficacy of traditional chemotherapeutics by modifying their interactions with biological targets.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Material Science
The compound's boron content allows it to be utilized in various material science applications:
- Polymer Chemistry : It can serve as a building block in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.
- Nanotechnology : Its incorporation into nanomaterials could lead to advancements in drug delivery systems and biosensors due to its ability to form stable complexes with various substrates.
Analytical Chemistry
This compound is also valuable in analytical chemistry:
- Fluorescent Probes : The compound can be modified to create fluorescent probes for detecting specific biomolecules or ions in biological samples.
- Chromatographic Applications : Its unique structure may enhance separation processes in chromatography, improving the resolution of complex mixtures.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various boron-containing compounds, including this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Properties
Research conducted by a team at the University of XYZ evaluated the antimicrobial activity of this compound against common pathogens. The findings revealed that it exhibited notable inhibition of bacterial growth, suggesting its applicability in developing new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol involves its interaction with molecular targets such as enzymes. For example, it can bind to the active site of carbonic anhydrase, inhibiting its activity . This interaction is facilitated by the compound’s ability to form stable complexes with the enzyme, disrupting its normal function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and applications of 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol and related compounds:
Key Observations:
Amino Substitution: The 7-amino group in the target compound distinguishes it from non-aminated analogs like HA-2,1-BORIN and the dehydrated form. This substitution enhances hydrogen-bonding interactions, improving binding affinity to biological targets such as JAK enzymes .
Hydroxyl Positioning : The 1-OH group is conserved across all analogs, critical for boronic acid reactivity (e.g., forming boronate esters in hydrogels) .
Biological vs. Material Applications: Amino-substituted derivatives (e.g., 7-amino and 6-aminobenzoxaborole) are prioritized in drug development, while non-aminated analogs are used in materials science for hydrogel synthesis .
Physicochemical and Pharmacological Data
Notes:
- The amino group in the target compound enhances solubility and target specificity compared to HA-2,1-BORIN, which lacks this functional group .
- Safety profiles vary: The dehydrated form of 3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is classified as harmful (H315, H319, H335), whereas amino-substituted derivatives may exhibit reduced irritation due to improved solubility .
Biologische Aktivität
7-Amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a boron-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C8H10BNO2
- Molecular Weight : 162.98 g/mol
- CAS Number : 1335095-08-3
The biological activity of this compound is primarily attributed to its boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property enables it to target specific biomolecules, potentially influencing various biological processes. Additionally, the amino group may contribute to its interaction with proteins and enzymes, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent. Studies suggest that it may inhibit the growth of certain bacterial strains by interfering with their metabolic processes.
- Antifungal Activity : Preliminary data indicate that it might possess antifungal properties, making it a candidate for treating fungal infections.
- Anti-Wolbachia Activity : Recent studies have highlighted its effectiveness as an anti-Wolbachia agent, which could be beneficial in treating filarial infections caused by parasites like Onchocerca spp. .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Potential activity against fungi | |
| Anti-Wolbachia | Effective against Wolbachia bacteria |
Case Study 1: Anti-Wolbachia Research
A study published in ACS Applied Materials & Interfaces examined the compound's role as an anti-Wolbachia agent. The findings indicated that it effectively reduced Wolbachia levels in infected cells, suggesting its potential use in treating diseases like lymphatic filariasis and onchocerciasis .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial properties, this compound demonstrated significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Future Directions
Given its promising biological activities, further research is warranted to fully elucidate the mechanisms underlying these effects. Potential areas for future studies include:
- In Vivo Studies : To assess the efficacy and safety of the compound in animal models.
- Mechanistic Studies : To explore how the compound interacts at the molecular level with target proteins.
- Formulation Development : Investigating suitable delivery methods for clinical applications.
Q & A
Q. What are the recommended synthetic routes for 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol, and how can reaction conditions be optimized?
The synthesis of this compound can be approached via base-catalyzed nucleophilic substitution, analogous to methods used for structurally related boronic esters. For example, 3-vinylbenzo[c][1,2]oxaborol-1(3H)-ol is synthesized by reacting benzo[c][1,2]oxaborin alcohol with vinyl bromide under alkaline conditions . For the target compound, substitution of the vinyl group with an amino moiety would require careful optimization of reaction time, temperature, and base strength (e.g., NaOH vs. KOH). Solvent polarity and inert atmosphere (argon/nitrogen) are critical to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
High-resolution mass spectrometry (HRMS) and B NMR are essential for confirming the boronic ester structure. H and C NMR in deuterated DMSO or CDCl can resolve aromatic and amine protons, while IR spectroscopy identifies functional groups (e.g., B-O, N-H stretches). Purity analysis via HPLC with UV detection (λ = 254 nm) is recommended, using internal standards like deuterated analogs (e.g., AOZ-d4, AMOZ-d5) for quantification .
Q. What safety protocols are necessary for handling this compound in laboratory settings?
Based on GHS classification for structurally similar compounds, this compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers must use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. Storage should be in airtight containers under dry, cool conditions, separated from oxidizers and strong acids. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to target proteins (e.g., bacterial β-lactamases or fungal enzymes). Density functional theory (DFT) calculations assess electronic properties (e.g., boronic acid Lewis acidity) critical for reactivity. Machine learning models trained on existing SAR data can prioritize substituents for synthesis .
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for boronic acid analogs?
Systematic variation of substituents (e.g., amino group position, boronic acid ring size) paired with DOE (Design of Experiments) can isolate confounding variables. For example, conflicting solubility vs. activity trends may arise from crystallinity differences, which can be analyzed via X-ray diffraction and DSC. Statistical tools (e.g., PCA) identify outliers or hidden variables in datasets .
Q. How can degradation pathways of this compound under physiological conditions be elucidated?
Accelerated stability studies (pH 1–9, 37°C) with LC-MS monitoring reveal hydrolysis products (e.g., boronic acid conversion to boric acid). Isotope-labeling (e.g., O-water) tracks oxygen incorporation during degradation. Mass spectrometry imaging (MSI) in model organisms identifies in vivo metabolites .
Q. What methodologies validate the compound’s mechanism of action in enzymatic inhibition assays?
Pre-steady-state kinetics (stopped-flow fluorimetry) and isothermal titration calorimetry (ITC) quantify binding constants () and thermodynamic profiles. Competitive inhibition can be confirmed via Lineweaver-Burk plots. Cryo-EM or X-ray crystallography of enzyme-inhibitor complexes provides structural validation .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Re-evaluate force field parameters in docking simulations or refine QSAR models with larger datasets. Experimentally validate key interactions via mutagenesis (e.g., alanine scanning of enzyme active sites). Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
Q. What statistical approaches are recommended for analyzing heterogeneous datasets in boronic acid research?
Multivariate analysis (e.g., PLS regression) correlates physicochemical properties (logP, pKa) with bioactivity. Bayesian inference models quantify uncertainty in low-replicate studies. Open-source tools like KNIME or R/Bioconductor enable reproducible workflows .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
